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Imino(Methyl)(piperiDin-4-yl)-l6-sulfanone
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Overview
Description
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone is a synthetic compound that features a piperidine ring, a sulfanone group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Imino Group: The imino group can be introduced through reactions with amines or imines under controlled conditions.
Attachment of the Sulfanone Group: The sulfanone group can be attached using sulfonyl chlorides or other sulfonylating agents.
Industrial Production Methods
Industrial production of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of imino(methyl)(piperidin-4-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-sulfonamide share structural similarities with imino(methyl)(piperidin-4-yl)-lambda6-sulfanone.
Sulfanone Compounds: Compounds like sulfanilamide and sulfanilic acid contain the sulfanone group and exhibit similar chemical properties.
Uniqueness
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14N2OS |
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Molecular Weight |
162.26 g/mol |
IUPAC Name |
imino-methyl-oxo-piperidin-4-yl-λ6-sulfane |
InChI |
InChI=1S/C6H14N2OS/c1-10(7,9)6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 |
InChI Key |
SFNMHYRSABISHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1CCNCC1 |
Origin of Product |
United States |
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